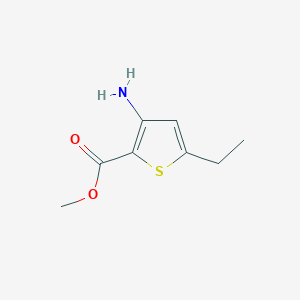
Methyl 3-amino-5-ethylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-ethylthiophene-2-carboxylate is a heterocyclic compound with the molecular formula C8H11NO2S It belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-ethylthiophene-2-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the Gewald reaction or similar condensation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
Methyl 3-amino-5-ethylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of methyl 3-amino-5-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 3-amino-5-ethylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
methyl 3-amino-5-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-3-5-4-6(9)7(12-5)8(10)11-2/h4H,3,9H2,1-2H3 |
Clé InChI |
JSOGLGLIBCCTRO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(S1)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085054.png)
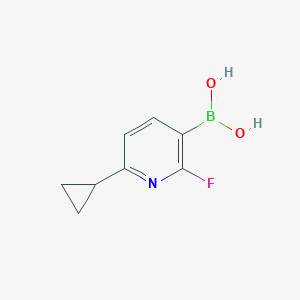
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)
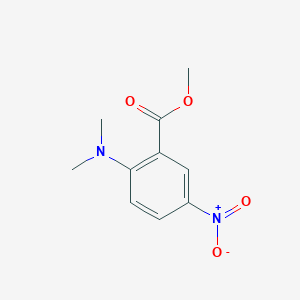
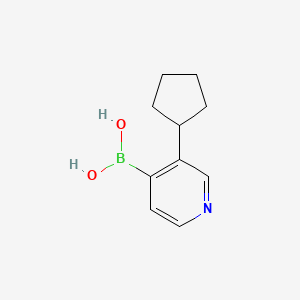
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085070.png)
![1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol](/img/structure/B14085071.png)

![(2S,7R)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B14085085.png)
![[5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 2-methylbut-2-enoate](/img/structure/B14085090.png)
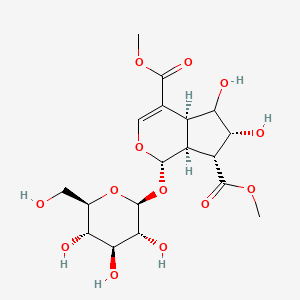
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085095.png)
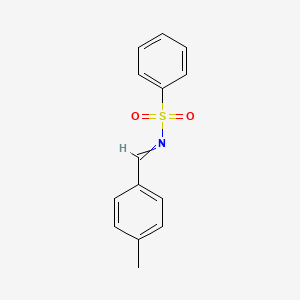
![2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)
